molecular formula C15H21N3O5 B2612591 Tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate CAS No. 1881327-94-1

Tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B2612591
CAS No.: 1881327-94-1
M. Wt: 323.349
InChI Key: NXXUKZDQIVGQBU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21N3O5 . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-hydroxy-2-nitrobenzene. The reaction is usually carried out in an organic solvent such as acetonitrile, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like alkoxides or amines.

Major Products:

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various piperazine derivatives, which are important in medicinal chemistry .

Biology and Medicine: Piperazine derivatives, including tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate, have shown potential in the development of pharmaceuticals. They are investigated for their antibacterial, antifungal, and anticancer properties .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties .

Mechanism of Action

The exact mechanism of action for tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro and hydroxyl groups may enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both a hydroxyl and a nitro group on the aromatic ring.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(20)17-8-6-16(7-9-17)12-5-4-11(19)10-13(12)18(21)22/h4-5,10,19H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXUKZDQIVGQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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